molecular formula C7H16N4O4 B2500268 Acetic acid;2-[(E)-ethylideneamino]guanidine CAS No. 2413937-22-9

Acetic acid;2-[(E)-ethylideneamino]guanidine

Cat. No. B2500268
CAS RN: 2413937-22-9
M. Wt: 220.229
InChI Key: QQWRIPXFBGCPRD-UKBMIWHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycocyamine is a metabolite of glycine in which the amino group has been converted into a guanidine by guanylation (transfer of a guanidine group from arginine). In vertebrate organisms, it is then transformed into creatine by methylation . It is used as a supplement and as a feed additive in poultry farming .


Synthesis Analysis

Glycocyamine is formed in the mammalian organism primarily in the kidneys by transferring the guanidine group of L-arginine by the enzyme L-Arg:Gly-amidinotransferase (AGAT) to the amino acid glycine . Guanidinoacetic acid was first prepared in 1861 by Adolph Strecker by reaction of cyanamide with glycine in aqueous solution .


Molecular Structure Analysis

The molecular structure of glycocyamine is C3H7N3O2. It is a white crystal with an odorless smell . The molecule consists of two functionalities: aminal and imine .


Chemical Reactions Analysis

Under most usually applied reversed-phase separation conditions, these acids are ionized and show little or no retention . The application of ion suppression chromatography (ISC) is a convenient and straightforward approach to increase retention and selectivity .


Physical And Chemical Properties Analysis

Glycocyamine has a molar mass of 117.108 g·mol −1. It has a melting point of 300 °C (572 °F; 573 K). Its log P is -1.11, and its acidity (pKa) is 3.414 .

Scientific Research Applications

Synthesis and Labeling

Acetic acid;2-[(E)-ethylideneamino]guanidine derivatives have been utilized in the synthesis of complex molecules. For instance, the synthesis of N-(2-chloro-3,4-dimethoxybenzylideneamino)guanidinium acetate involved a four-step procedure, including the use of acetic acid in the decarboxylation step, leading to a labeled compound with a specific activity of 59 mCi/mmol and an overall yield of 49% (Almeida, Boman, & Lundstedt, 2002).

Alzheimer's Disease Research

In Alzheimer's disease research, this compound compounds have been used for the purification and characterization of novel cerebrovascular amyloid proteins. These compounds facilitated the isolation of proteins through chromatography, providing insights into the pathogenesis of Alzheimer's disease and potential diagnostic tests (Glenner & Wong, 1984).

Biomimetic Coordination Chemistry

In the field of biomimetic coordination chemistry, this compound-based ligands have been developed for use in synthesizing and characterizing various metal complexes. These ligands offer a wide range of substitutional flexibility and have been used to create a library of bis-guanidine ligands, contributing to the understanding of metal-ion interactions in biological systems (Herres‐Pawlis et al., 2005).

Animal Nutrition and Growth

Research on guanidine acetic acid, a derivative of this compound, has shown its potential as a nutritional feed additive to improve animal production and meat quality. Studies have explored its role in enhancing growth performance, particularly in younger lambs, by influencing nutrient digestion, serum metabolites, and antioxidant capacity (Li et al., 2022).

Green Chemistry and Catalysis

The use of this compound compounds in green chemistry has been demonstrated in the development of eco-friendly catalytic processes. For example, copper-grafted guanidine acetic acid-modified magnetite nanoparticles have been used as a green, superparamagnetic, and recoverable nanocatalyst for the selective acylation of amines in water, showcasing the potential for sustainable and efficient chemical synthesis (Miraki et al., 2017).

Mechanism of Action

Target of Action

The primary target of Acetic acid;2-[(E)-ethylideneamino]guanidine, also known as N-(ethylideneamino)guanidine; bis(acetic acid), is the muscle tissue . This compound is a precursor of creatine, a molecule that plays a vital role in energy production in muscles .

Mode of Action

The compound interacts with its target by being metabolized into creatine, a molecule that is essential for energy production in muscle cells . Creatine, in its phosphorylated form, acts as a high-energy carrier in the muscle . This process leads to improvements in muscle growth and development .

Biochemical Pathways

The compound affects the creatine synthesis pathway. It is metabolized into creatine, which is then used to produce phosphocreatine, a high-energy molecule . This molecule plays a crucial role in the rapid regeneration of ATP, the primary energy currency of the cell, thereby enhancing muscle performance .

Result of Action

The action of this compound results in improved muscle growth and development . It has been shown to enhance the growth performance of animals and improve their health . In addition, it has been suggested that it could reduce the occurrence and severity of muscle myopathies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the type of diet fed to animals can affect the compound’s impact on rumen fermentation and antioxidant capacity . Furthermore, the form in which the compound is added to the diet (coated vs. uncoated) can have different effects on rumen fermentation, antioxidant capacity, and microflora composition .

Safety and Hazards

Glycocyamine is labeled with the signal word “Warning”. It has hazard statements H315, H319, H335, and precautionary statements P261, P305+P351+P338 .

Future Directions

Guanidino acetic acid (GAA), also referred to as glycoamine, guanidino acetic acid or guanidinoacetate, is an important metabolic intermediary product in vertebrate animal tissues that plays a key role in energy metabolism as a precursor of creatine . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

properties

IUPAC Name

acetic acid;2-[(E)-ethylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N4.2C2H4O2/c1-2-6-7-3(4)5;2*1-2(3)4/h2H,1H3,(H4,4,5,7);2*1H3,(H,3,4)/b6-2+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWRIPXFBGCPRD-UKBMIWHLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=NN=C(N)N.CC(=O)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=N/N=C(N)N.CC(=O)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.